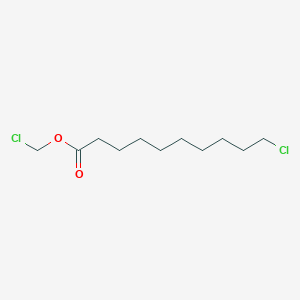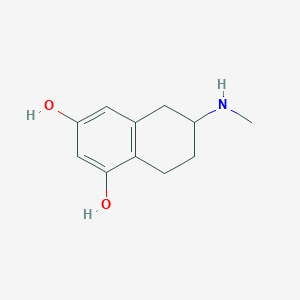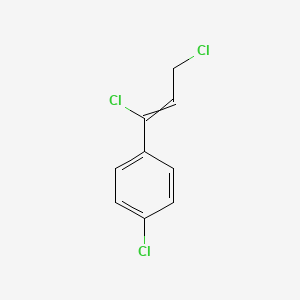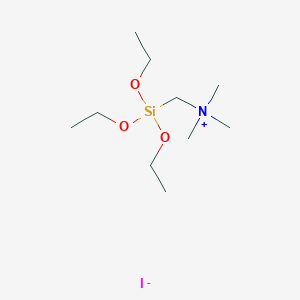
3-Butyn-2-one, 4-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyn-2-one, 4-(4-bromophenyl)- is an organic compound with the molecular formula C10H7BrO It is a derivative of 3-butyn-2-one, where a bromophenyl group is attached at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(4-bromophenyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyn-2-one, 4-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butyn-2-one, 4-(4-bromophenyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-2-one, 4-phenyl-: Similar structure but without the bromine atom.
4-Phenyl-3-butyn-2-one: Another related compound with a phenyl group instead of a bromophenyl group.
2-(4-bromophenyl)pyrazolidin-3-one: Contains a bromophenyl group but has a different core structure.
Uniqueness
3-Butyn-2-one, 4-(4-bromophenyl)- is unique due to the presence of both a triple bond and a bromophenyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Eigenschaften
| 81532-79-8 | |
Molekularformel |
C10H7BrO |
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
4-(4-bromophenyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H7BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1H3 |
InChI-Schlüssel |
SMUMNPHLODYHBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


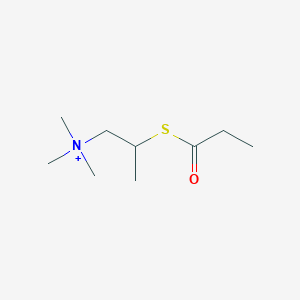


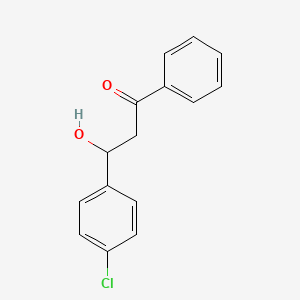


![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
